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molecular formula C14H9F3N2 B8164019 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B8164019
M. Wt: 262.23 g/mol
InChI Key: KMCQLWOGTUFQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030311B2

Procedure details

The title compound is prepared as described in Example 13 but using 5-amino-3-bromobenzotrifluoride (OAKWOOD PRODUCTS; Inc.) and 1.5 equiv of 4-cyanophenylboronic acid (MATRIX SCIENTIFIC). Silica gel column chromatography purification (Hexane/EtOAc, 4:1) provides the title compound as a white solid: ES-MS: 262.0 [M-H]−; single peak at tR=4.37 min (System 1); Rf=0.09 (Hexane/EtOAc, 4:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[C:13]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)#[N:14]>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:18]2[CH:19]=[CH:20][C:15]([C:13]#[N:14])=[CH:16][CH:17]=2)=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
CUSTOM
Type
CUSTOM
Details
Silica gel column chromatography purification (Hexane/EtOAc, 4:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=CC=C(C=C1)C#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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